molecular formula C13H15F3N2O2 B11077476 3-(4-Hydroxy-3,5-dimethylphenyl)-3-(trifluoromethyl)piperazin-2-one

3-(4-Hydroxy-3,5-dimethylphenyl)-3-(trifluoromethyl)piperazin-2-one

Cat. No.: B11077476
M. Wt: 288.27 g/mol
InChI Key: DPIVHITUBMABRN-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3,5-dimethylphenyl)-3-(trifluoromethyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)-3-(trifluoromethyl)piperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3,5-dimethylphenyl and trifluoromethyl piperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, automated systems for precise control of reaction conditions, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-dimethylphenyl)-3-(trifluoromethyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) may be employed to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3,5-dimethylphenyl)-3-(trifluoromethyl)piperazin-2-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dimethylphenyl derivatives: These compounds share a similar phenyl structure and may exhibit comparable biological activities.

    Trifluoromethyl piperazine derivatives: Compounds with a trifluoromethyl group on the piperazine ring may have similar chemical properties and reactivity.

Uniqueness

3-(4-Hydroxy-3,5-dimethylphenyl)-3-(trifluoromethyl)piperazin-2-one is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

3-(4-hydroxy-3,5-dimethylphenyl)-3-(trifluoromethyl)piperazin-2-one

InChI

InChI=1S/C13H15F3N2O2/c1-7-5-9(6-8(2)10(7)19)12(13(14,15)16)11(20)17-3-4-18-12/h5-6,18-19H,3-4H2,1-2H3,(H,17,20)

InChI Key

DPIVHITUBMABRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2(C(=O)NCCN2)C(F)(F)F

Origin of Product

United States

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